molecular formula C9H13N3O2 B1526097 3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea CAS No. 1251026-72-8

3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea

Cat. No. B1526097
M. Wt: 195.22 g/mol
InChI Key: MGDVZFSYMNUEPD-UHFFFAOYSA-N
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Description

“3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea” is a chemical compound with the molecular formula C9H13N3O2 . It has a molecular weight of 195.22 . This compound is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea” is characterized by the presence of an amino group (NH2), a urea group (NH2CONH2), and a phenyl group (C6H5) attached to a hydroxyethyl group (CH2CH2OH) .

Scientific Research Applications

  • Azo Dye Derivatives

    • Field : Pharmaceutical Research
    • Application : Azo dye derivatives, which can incorporate heterocyclic scaffolds, have shown significant potential in the pharmaceutical sector . They have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
    • Method : The synthesis of these derivatives involves a simplistic approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
    • Results : The results have shown that the bioactive properties of these compounds can be easily tuned by introducing heterocyclic moieties .
  • Chalcones

    • Field : Synthetic and Biological Applications
    • Application : Chalcones, which are precursors of the biosynthesis of flavonoids present in plants, serve a wide range of applications, from synthetic to pharmacological to physical spheres . They have been known to possess enormous biological activities and physical properties like semiconductor, non-linear optical, fluorescence, and electronic properties .
    • Method : The presence of reactive α,β-unsaturated carbonyl moiety in chalcones makes them a versatile intermediate in synthesizing various classes of compounds of biological and physical interest .
    • Results : The natural and synthetic chalcones exhibit various pharmacological activities such as anti-inflammatory, antitumor, antibacterial, antifungal, antimalarial, antidiabetic, anti-cancer, and anti-tuberculosis .
  • 1,2,4-Triazole-Containing Scaffolds

    • Field : Synthetic Chemistry
    • Application : 1,2,4-triazole-containing scaffolds are used in the synthesis of nitrogen-containing heterocycles . These compounds are beneficial reagents in controlled multidirectional reactions .
    • Method : The use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction is one of the suitable procedures to produce these heterocycles .
    • Results : The results of these synthetic methodologies are not specified in the source .
  • 1,2,4-Triazole-Containing Scaffolds

    • Field : Synthetic Chemistry
    • Application : 1,2,4-triazole-containing scaffolds are used in the synthesis of nitrogen-containing heterocycles . These compounds are beneficial reagents in controlled multidirectional reactions .
    • Method : The use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction is one of the suitable procedures to produce these heterocycles .
    • Results : The results of these synthetic methodologies are not specified in the source .

Safety And Hazards

The safety and hazards associated with “3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea” are not clearly defined. As with all chemicals, it’s important to handle this compound with care and follow appropriate safety protocols .

properties

IUPAC Name

1-amino-3-[4-(2-hydroxyethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-12-9(14)11-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6,10H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDVZFSYMNUEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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